molecular formula C6H10N2O B8007402 cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one CAS No. 1523530-51-9

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one

Cat. No.: B8007402
CAS No.: 1523530-51-9
M. Wt: 126.16 g/mol
InChI Key: OWUKCNLPZKSUSF-WHFBIAKZSA-N
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Description

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a heterocyclic compound characterized by a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can be achieved through several methods. One notable approach involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKCNLPZKSUSF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211006
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-51-9
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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